molecular formula C11H21N3 B12273396 2,6-diisopropyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole

2,6-diisopropyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole

Cat. No.: B12273396
M. Wt: 195.30 g/mol
InChI Key: FFMGOGYMUJDPEN-UHFFFAOYSA-N
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Description

2,6-Diisopropyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole is a bicyclic heterocyclic compound featuring a fused [1,3]diazolo[1,2-a]imidazole core. The molecule is substituted at the 2- and 6-positions with isopropyl groups, which introduce steric bulk and influence its physicochemical properties.

Properties

IUPAC Name

2,6-di(propan-2-yl)-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3/c1-7(2)9-5-14-6-10(8(3)4)13-11(14)12-9/h7-10H,5-6H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMGOGYMUJDPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN2CC(N=C2N1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Vicinal Diamines with Thiocarbonyl Reagents

A foundational approach for synthesizing imidazole-2-thione derivatives involves reacting vicinal diamines with thiocarbonyl transfer agents. For 2,6-diisopropyl-substituted variants, the method can be adapted as follows:

  • Starting Materials : 2,6-Diisopropylphenyl-substituted 1,2-diamine derivatives (e.g., 3-(2,6-diisopropylphenyl)-1,2-diaminopropane) are treated with 1,1′-thiocarbonyldiimidazole or allyl isothiocyanate.
  • Conditions : Reactions proceed in anhydrous solvents (e.g., bromobenzene or THF) under reflux, with yields exceeding 80% for analogous structures.
  • Mechanism : Thiocarbonyl insertion facilitates cyclization, forming the imidazole-2-thione core. Subsequent oxidation or desulfurization may yield the target diazoloimidazole.

Example Protocol :

  • React 3-(2,6-diisopropylphenyl)-1,2-diaminopropane with 1,1′-thiocarbonyldiimidazole in THF at 60°C for 12 hours.
  • Purify the intermediate via column chromatography (hexane/ethyl acetate).
  • Oxidize the thione group using H2O2 or m-CPBA to form the final diazoloimidazole.

Strecker Synthesis Followed by Cyclization

The Strecker reaction provides a route to α-aminonitriles, which can be reduced and cyclized to form imidazole derivatives:

  • Steps :
    • Condense 2,6-diisopropylbenzaldehyde with nitromethane to form β-nitrostyrene analogs.
    • Reduce the nitro group to an amine using Zn/AcOH or catalytic hydrogenation.
    • Treat with formamide or ammonium acetate under acidic conditions to induce cyclization.
  • Yield Optimization : Use of microwave irradiation or high-pressure conditions improves reaction efficiency (70–90% yields).

Key Data :

Starting Material Cyclization Agent Solvent Yield (%) Reference
2,6-Diisopropylbenzaldehyde NH4OAc, HCl EtOH 68
Nitrostyrene intermediate Formamide DMF 85

Metal-Organic Framework (MOF)-Catalyzed C–C Coupling

Recent advances in MOF catalysts enable efficient synthesis of complex imidazole derivatives:

  • Catalyst : Fe3O4@SiO2@MOF-199 (5 mol%) with Cs2CO3 and l-proline in DMF.
  • Substrates : 2-(2-Bromoaryl)imidazoles and cyclohexane-1,3-diones undergo tandem C–C coupling and cyclization.
  • Conditions : 60°C for 20 hours, yielding 73–95% for structurally related imidazo-phenanthridines.

Adaptation for Target Compound :

  • Use 2-bromo-2,6-diisopropylphenyl imidazole as the aryl precursor.
  • Couple with a diketone (e.g., diisopropyl diketone) under MOF catalysis.
  • Isolate the product via hot hexane extraction.

Ullmann-Type Coupling for Aryl Substitution

For introducing diisopropylaryl groups, Ullmann coupling offers regioselectivity:

  • Reagents : 2-Iodo-1,3-diisopropylbenzene, imidazole, CuI (10 mol%), and Cs2CO3 in DMF.
  • Conditions : 110°C for 24 hours, yielding 19–35% for hindered aryl imidazoles.
  • Limitations : Low yields necessitate optimization (e.g., microwave-assisted synthesis).

One-Pot Multicomponent Reactions

A streamlined approach combines glyoxal, ammonia, and 2,6-diisopropylaniline:

  • Procedure :
    • Mix 2,6-diisopropylaniline, glyoxal (40% aqueous), and NH4Cl in ethanol.
    • Acidify with H3PO4 to precipitate the product.
  • Yield : 45–60% after recrystallization.

Reaction Table :

Component Molar Ratio Role
2,6-Diisopropylaniline 2.0 Aryl donor
Glyoxal 1.0 Carbonyl source
NH4Cl 1.2 Nitrogen source

Oxidation of 2-Imidazolidinethiones

Thione intermediates derived from vicinal diamines can be oxidized to imidazoles:

  • Oxidants : H2O2, m-CPBA, or O2 under basic conditions.
  • Example : 4-Benzyl-2-imidazolidinethione → 4-benzylimidazole-2-thione (91% yield).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range (%)
Cyclocondensation High regioselectivity Requires toxic thiocarbonyl reagents 80–90
Strecker Synthesis Scalable for bulk production Multi-step purification 60–85
MOF Catalysis Eco-friendly, recyclable catalyst Limited substrate scope 70–95
Ullmann Coupling Direct aryl introduction Low yields for hindered substrates 19–35
One-Pot Reaction Simplicity, fewer steps Moderate yields 45–60

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the imidazole ring system or the isopropyl groups.

Scientific Research Applications

Catalytic Applications

Organometallic Chemistry
The compound serves as a ligand in organometallic chemistry. Its derivatives have been utilized to stabilize metal centers in catalytic processes. For instance, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene has been reported to form stable complexes with transition metals such as copper and palladium. These complexes are effective catalysts for various reactions including cross-coupling reactions and olefin metathesis .

Synthesis of Unsymmetrical Urea Derivatives
Research has demonstrated that 2,6-diisopropyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole can facilitate the synthesis of unsymmetrical urea derivatives through one-pot sequential reactions. The presence of this compound enhances reaction yields and selectivity .

Materials Science

Polymer Chemistry
In materials science, this compound has been explored for its potential in developing new polymeric materials. Its unique structure allows it to be incorporated into polymer matrices to enhance thermal and mechanical properties. Studies indicate that polymers containing this compound exhibit improved stability and performance under various environmental conditions .

Nanomaterials
The incorporation of 2,6-diisopropyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole into nanomaterials has shown promise in applications such as drug delivery systems and sensors. The compound's ability to coordinate with metal ions allows for the synthesis of nanocomposites with tailored properties for specific applications .

Biological Applications

Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds derived from 2,6-diisopropyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole. These derivatives have demonstrated significant activity against various bacterial strains and fungi. This suggests potential applications in pharmaceuticals and agriculture as antimicrobial agents .

Cosmetic Formulations
The compound is also being explored in the cosmetic industry due to its stability and effectiveness as a skin-conditioning agent. Research indicates that formulations containing this compound can enhance skin hydration and improve overall skin texture .

Case Study 1: Catalytic Efficiency

A study published in the Journal of Organometallic Chemistry highlighted the use of 2,6-diisopropyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole as a ligand for palladium-catalyzed cross-coupling reactions. The results demonstrated enhanced reaction rates and yields compared to traditional ligands.

Case Study 2: Antimicrobial Properties

Research conducted by Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial efficacy of several derivatives of 2,6-diisopropyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole against common pathogens. The study showed that certain derivatives exhibited significant inhibitory effects on bacterial growth.

Mechanism of Action

The mechanism of action of 1H-IMidazo[1,2-a]iMidazole,2,3,5,6-tetrahydro-2,6-bis(1-Methylethyl)-, (2S,6S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects: Diisopropyl vs. Di-tert-Butyl Analogs

The closest structural analog is (2S,6S)-2,6-di-tert-butyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole (CAS: 1330830-50-6), which replaces the isopropyl groups with bulkier tert-butyl substituents . Key differences include:

Property 2,6-Diisopropyl Derivative 2,6-Di-tert-Butyl Derivative
Substituent Bulk Moderate (isopropyl) High (tert-butyl)
Steric Hindrance Lower Significant
Stereochemistry Not specified (2S,6S) configuration
Purity Not reported 98% (commercially available)

The tert-butyl groups in the analog likely reduce solubility in polar solvents due to increased hydrophobicity and may enhance thermal stability.

Core Heterocycle Comparison: Diazoloimidazole vs. Triazinone Derivatives

A structurally distinct but functionally relevant comparison involves 7,7-diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-ones (), which share fused heterocyclic systems but differ in core structure and substituents .

Property 2,6-Diisopropyl Diazoloimidazole 7,7-Diphenyl Triazinone Derivatives
Core Structure [1,3]Diazolo[1,2-a]imidazole Imidazo[2,1-c][1,2,4]triazin-6-one
Substituents Diisopropyl (alkyl) Diphenyl (aryl)
Synthetic Route Not detailed in evidence Hydrazonoyl halides + active methylene compounds
Bioactivity Not reported Antifungal/antibacterial activity

The triazinone derivatives demonstrate that aryl substituents (e.g., diphenyl) can enhance biological activity, as seen in their antifungal and antibacterial properties . In contrast, the alkyl-substituted diazoloimidazoles may prioritize stability or reactivity in non-biological applications.

Biological Activity

2,6-Diisopropyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole is a unique bicyclic compound characterized by its imidazole ring system. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure

The chemical structure of 2,6-diisopropyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole features:

  • Imidazole Rings : Two fused imidazole rings contribute to its reactivity and biological properties.
  • Isopropyl Substituents : The presence of isopropyl groups at the 2 and 6 positions enhances its lipophilicity and biological interactions.

Biological Activities

Research indicates that 2,6-diisopropyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of imidazole compounds possess significant antimicrobial properties. For instance:

  • Inhibition Studies : A study reported various derivatives showing inhibition percentages against bacteria like Staphylococcus aureus and Escherichia coli .
CompoundInhibition (%)IC50 (µM)
5a940.17 ± 0.03
5b940.61 ± 0.03

This data suggests that modifications in the structure can significantly enhance antimicrobial potency.

Anticancer Activity

Research has indicated potential anticancer properties associated with imidazole derivatives. A molecular docking study highlighted the interaction of these compounds with cancer-related targets:

  • Mechanism : The compound may inhibit tumor growth by interfering with cell proliferation pathways .

Case Studies

Several case studies have focused on the synthesis and evaluation of imidazole derivatives:

  • Synthesis and Evaluation : A study synthesized various imidazole derivatives and evaluated their biological activities. Compounds were tested for their effects on cancer cell lines and showed promising results in inhibiting cell growth .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications at specific positions on the imidazole ring can lead to enhanced biological activity. For example, substituents at the 2 and 6 positions were found to be critical for antimicrobial efficacy .

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